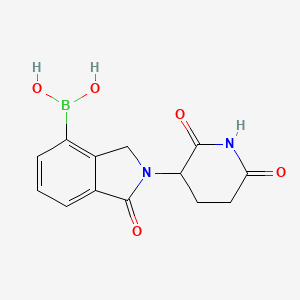![molecular formula C9H15NO2 B13464797 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13464797.png)
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings, one of which contains a nitrogen atom. The presence of a hydroxy group and a ketone group further adds to its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the hydroxy and ketone functionalities. The reaction conditions often require the use of strong bases or acids, along with specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts to enhance reaction rates and selectivity is common. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol.
Applications De Recherche Scientifique
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ketone groups can form hydrogen bonds with active sites, while the spirocyclic structure provides a rigid framework that can influence binding affinity and specificity. The nitrogen atom can participate in protonation-deprotonation equilibria, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxyspiro[3.3]heptan-2-one: Similar spirocyclic structure but lacks the nitrogen atom.
Spiro[3.3]heptan-2-one: Similar core structure but without the hydroxy and ketone functionalities.
Uniqueness
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one is unique due to the combination of its spirocyclic core, hydroxy group, ketone group, and nitrogen atom. This combination of functional groups and structural features provides a versatile platform for chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-(2-hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C9H15NO2/c1-8(2,12)6-7(11)10-9(6)4-3-5-9/h6,12H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
IOHXSFFNPWSPFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1C(=O)NC12CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


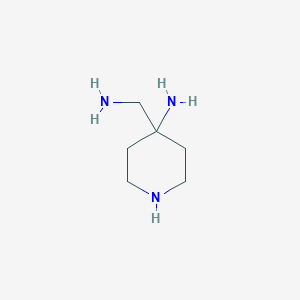

![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
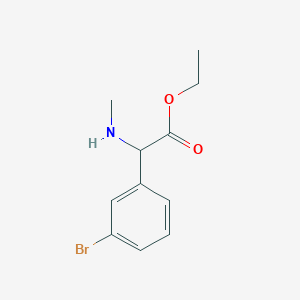
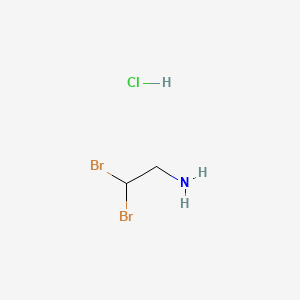
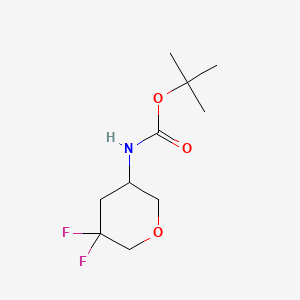
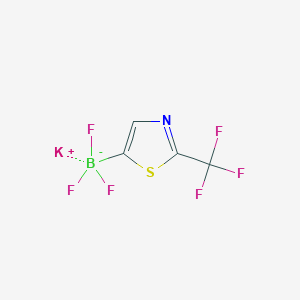
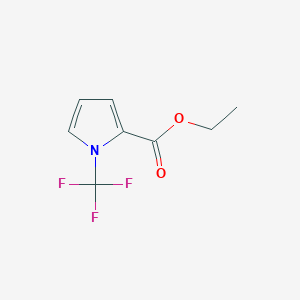
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
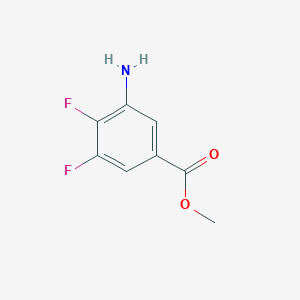

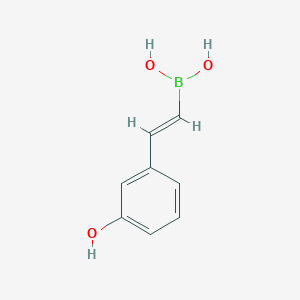
![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
